molecular formula C23H25NO5S B11593771 3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B11593771
M. Wt: 427.5 g/mol
InChI Key: AQPFGMRILAIOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclo[221]heptane core with a thiophene ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bicyclo[2.2.1]heptane Core: This step often involves Diels-Alder reactions, which are known for forming bicyclic structures efficiently.

    Functional Group Modifications: Various functional groups, such as the methoxycarbonyl and carboxylic acid groups, are introduced through esterification and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[22

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly due to its unique structure and functional groups.

    Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or stability.

    Biological Studies: Its interactions with biological molecules could be studied to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity.

    Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid: can be compared to other compounds with similar structural features, such as those containing a bicyclo[2.2.1]heptane core or a thiophene ring.

    Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and are used in various applications, including organic electronics.

    Bicyclo[2.2.1]heptane Derivatives:

Uniqueness

The uniqueness of 3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid lies in its combination of a bicyclo[22

Properties

Molecular Formula

C23H25NO5S

Molecular Weight

427.5 g/mol

IUPAC Name

3-[[4-(3,4-dimethylphenyl)-3-methoxycarbonylthiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C23H25NO5S/c1-11-4-5-13(8-12(11)2)16-10-30-21(19(16)23(28)29-3)24-20(25)17-14-6-7-15(9-14)18(17)22(26)27/h4-5,8,10,14-15,17-18H,6-7,9H2,1-3H3,(H,24,25)(H,26,27)

InChI Key

AQPFGMRILAIOMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3C4CCC(C4)C3C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.